Home > Products > Screening Compounds P41397 > Thalidomide-O-PEG4-Azide
Thalidomide-O-PEG4-Azide -

Thalidomide-O-PEG4-Azide

Catalog Number: EVT-8238805
CAS Number:
Molecular Formula: C23H29N5O9
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG4-Azide is a synthetic compound that plays a significant role in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound combines thalidomide, a well-known drug with historical significance, with a polyethylene glycol (PEG) linker and an azide functional group. The azide group enhances its utility in click chemistry, allowing for efficient conjugation with various biomolecules.

Source and Classification

Thalidomide-O-PEG4-Azide is classified as a bioconjugate compound. It belongs to the broader category of azides, which are characterized by the functional group -N₃. This compound is primarily sourced from chemical suppliers specializing in research-grade reagents for biochemical applications. Its classification as a PROTAC linker highlights its importance in targeted protein degradation strategies, which are gaining traction in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:

  1. Activation of Thalidomide: Thalidomide is first activated using an appropriate reagent, which prepares it for subsequent reactions.
  2. PEGylation: The activated thalidomide is then reacted with a PEG4 linker. This step involves the formation of an amide bond between the thalidomide and the PEG moiety.
  3. Azidation: Finally, an azide group is introduced to create Thalidomide-O-PEG4-Azide.

These synthetic routes can be optimized for yield and purity, often employing automated synthesis techniques to facilitate large-scale production under controlled conditions .

Molecular Structure Analysis

Structure and Data

Thalidomide-O-PEG4-Azide features a unique molecular structure characterized by:

  • Thalidomide Backbone: The core structure derived from thalidomide, which contributes to its biological activity.
  • PEG Linker: A four-unit polyethylene glycol chain that enhances solubility and flexibility.
  • Azide Group: A terminal -N₃ group that enables participation in click chemistry reactions.

The molecular formula can be represented as C₁₄H₁₈N₄O₅, with a molecular weight of approximately 306.32 g/mol. The presence of the azide group allows for versatile applications in bioconjugation .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG4-Azide primarily participates in two types of chemical reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide reacting with an alkyne in the presence of a copper catalyst to form a stable triazole ring. This method is widely used due to its efficiency and selectivity.
  2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Unlike CuAAC, this reaction does not require a catalyst and involves the reaction of the azide with a strained alkyne, leading to the formation of the triazole without copper's involvement .

These reactions are crucial for creating complex bioconjugates that can be utilized in various biological studies.

Mechanism of Action

Thalidomide-O-PEG4-Azide functions primarily as a linker in PROTAC technology. Its mechanism involves:

  1. Formation of Ternary Complex: The compound facilitates the assembly of a complex composed of the target protein, an E3 ubiquitin ligase, and the PROTAC molecule.
  2. Ubiquitination: This complex promotes ubiquitination of the target protein, marking it for degradation by the proteasome.
  3. Targeted Degradation: By selectively degrading specific proteins involved in disease processes, Thalidomide-O-PEG4-Azide contributes to therapeutic strategies against various cancers and other diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-O-PEG4-Azide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG component, making it suitable for biological applications.
  • Stability: The compound is generally stable under physiological conditions but can be sensitive to light and heat.
  • Reactivity: The azide group allows for high reactivity in click chemistry applications, facilitating conjugation with other biomolecules.

These properties make it an attractive candidate for research in drug development and bioconjugation .

Applications

Scientific Uses

Thalidomide-O-PEG4-Azide is primarily utilized in:

  • PROTAC Development: As a linker in PROTACs aimed at targeted protein degradation, particularly for proteins implicated in cancer pathways.
  • Bioconjugation Studies: In click chemistry applications to create complex biomolecular structures for research purposes.
  • Drug Discovery: Its ability to facilitate targeted degradation makes it valuable in identifying new therapeutic strategies against various diseases .
Molecular Design and Rationale for Thalidomide-O-PEG4-Azide in Targeted Protein Degradation

Structural Integration of Thalidomide Derivatives in PROTAC Architectures

Thalidomide-O-PEG4-Azide incorporates a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand, enabling hijacking of the ubiquitin-proteasome system for targeted protein degradation. The thalidomide moiety binds CRBN with high specificity, forming a substrate receptor complex within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) machinery [3] [9]. This binding induces conformational changes in CRBN, creating a neomorphic surface that recruits target proteins for polyubiquitination [9]. The structural orientation of the thalidomide component is critical: its phthalimide ring engages in key hydrogen-bonding interactions with CRBN residues (e.g., Trp380, Trp386, and His378), while the glutarimide nitrogen coordinates a structural water molecule essential for protein binding [3] [7].

Table 1: CRBN Ligand Properties in Thalidomide-O-PEG4-Azide

Structural FeatureRole in PROTAC DesignBiological Impact
Phthalimide ringCRBN binding domainHigh-affinity E3 ligase recruitment (Kd ≈ 185–250 nM)
Glutarimide moietyHydrophobic pocket engagementInduces neosubstrate recruitment surface
Piperidine-2,6-dioneZinc finger protein mimicryEnables degradation of "undruggable" transcription factors

The integration of thalidomide derivatives addresses a key challenge in PROTAC design: identifying E3 ligase ligands compatible with ternary complex formation. Thalidomide's small molecular weight (258 g/mol) preserves PROTAC cell permeability, while its established safety profile facilitates clinical translation [9].

Role of PEG4 Linkers in Optimizing Pharmacokinetic and Biophysical Properties

The tetraethylene glycol (PEG4) linker in Thalidomide-O-PEG4-Azide serves as a modular spacer that balances flexibility, hydrophilicity, and steric considerations. Comprising four repeating ethylene oxide units (molecular weight: 192 Da), the PEG4 linker extends the distance between the thalidomide anchor and the azide terminus to approximately 20 Å [2] [5]. This length is optimal for facilitating:

  • Ternary Complex Formation: The flexible ether bonds allow conformational adaptability, enabling simultaneous engagement of E3 ligase and target protein binding pockets [6].
  • Solubility Enhancement: PEG4 increases aqueous solubility (>100 mg/mL in dimethyl sulfoxide) by shielding hydrophobic elements of the thalidomide moiety, reducing aggregation [5] [10].
  • Proteolytic Resistance: Unlike peptide linkers, PEG4 resists enzymatic degradation, enhancing plasma stability [6].

Table 2: Impact of PEG Length on PROTAC Performance

Linker LengthDegradation Efficiency (DC50)Solubility (mg/mL)Cellular Permeability
PEG2>1 µM15–20Moderate
PEG410–100 nM80–100High
PEG650–500 nM120–150Low

Pharmacokinetic studies show PEG4 linkers reduce plasma protein binding by 30–40% compared to alkyl chains, improving tissue distribution [10]. The linker's flexibility also minimizes entropic penalties during ternary complex formation, increasing degradation efficiency [6].

Azide Functionalization for Site-Specific Bioconjugation via Click Chemistry

The terminal azide group (-N3) enables bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows:

  • Modular Assembly: Azide reacts with alkyne-functionalized warheads (e.g., kinase inhibitors) under physiological conditions (37°C, pH 7.4) with second-order rate constants exceeding 1 M−1s−1 [1] [7].
  • Chemoselectivity: The azide group remains inert toward cellular nucleophiles (e.g., thiols, amines), preventing off-target reactions [4].
  • Diverse Warhead Integration: Compatible with DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonane) groups via copper-free click chemistry, preserving protein integrity [7] [10].

Table 3: Bioconjugation Applications of Azide Group

Conjugation MethodReaction ConditionsYieldApplication in PROTACs
CuAACCuSO4, sodium ascorbate, 25°C>95%Cell-free synthesis
SPAACNo catalyst, 37°C80–90%Live-cell labeling

The azide group’s small steric footprint (<5 Å) minimizes interference with warhead-target interactions. Post-conjugation, the triazole ring formed during CuAAC may enhance solubility through hydrogen-bonding capacity [1].

Comparative Analysis of PEG4 vs. Alternative Linker Chemistries in PROTAC Efficacy

PEG4 linkers demonstrate superior performance over alternative chemistries in three key areas:

  • Flexibility vs. Rigidity:
  • Alkyl Chains: Hydrocarbon linkers (C8–C12) exhibit high hydrophobicity, reducing solubility and promoting nonspecific protein binding. BRD4 degraders with alkyl linkers show 3–5-fold lower degradation efficiency (DC50 >500 nM) than PEG4 analogues [3] [10].
  • Aromatic Rigid Linkers: Biphenyl-based spacers restrict conformational freedom, impairing ternary complex formation. VHL-based PROTACs with rigid linkers require 10-fold higher concentrations to achieve comparable degradation to PEG4 variants [6].
  • Hydrophilicity and Solubility:PEG4 increases cLogP by −1.5 to −2.0 units versus alkyl chains, reducing aggregation in physiological buffers. PROTACs incorporating PEG4 maintain >90% solubility in aqueous solutions versus 40–60% for alkyl-linked counterparts [5] [10].

  • Proteolytic Stability:Unlike ester-containing linkers, PEG4 resists hydrolysis by serum esterases. Incubation in human plasma shows 95% integrity after 24 hours versus <50% for ester linkers [6].

Table 4: Linker Chemistry Performance Metrics

Linker TypeDegradation Efficiency (DC50)Aqueous SolubilityPlasma Stability (t1/2)
PEG410–100 nM>100 mg/mL>24 hours
Alkyl (C8)300–500 nM20–30 mg/mL12–18 hours
Aromatic (Biphenyl)50–200 nM5–10 mg/mL>24 hours
Ester-based100 nM–1 µM30–50 mg/mL2–6 hours

PEG4’s balanced flexibility enables optimal positioning of warheads for diverse targets, including previously "undruggable" proteins like STAT3 and IRAK4 [3] [9].

Properties

Product Name

Thalidomide-O-PEG4-Azide

IUPAC Name

4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C23H29N5O9

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30)

InChI Key

UEXQGUAIPAANLE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.